7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a synthetic compound belonging to the class of diazino-pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a propylsulfanyl group attached to a diazino-pyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound appear to be Poly (ADP-ribose) polymerases-1 (PARP-1) and ATF4 and NF-kB proteins . PARP-1 is involved in DNA repair damage and is a known sensor of DNA damage responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . ATF4 and NF-kB proteins are involved in the regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound also exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the ER stress, apoptosis, and the NF-kB inflammatory pathway . It also inhibits the DNA repair process facilitated by PARP-1, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using environmentally friendly methods , suggesting that the compound’s synthesis and action may be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethyl-2-thiourea to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and propylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the methoxy or propylsulfanyl groups.
Scientific Research Applications
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrano[2,3-d]pyrimidine: Known for its pharmacological properties and used in similar research applications.
Pyrido[2,3-d]pyrimidine: Exhibits comparable chemical reactivity and is studied for its therapeutic potential.
Uniqueness
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and propylsulfanyl groups contribute to its specific reactivity and potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-6-8-12(25-4)9-7-11/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYMZMUECKBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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